molecular formula C12H13N3O2S B13137827 6-(Ethylsulfanyl)-3-(4-methylphenyl)-1,3,5-triazine-2,4(1H,3H)-dione CAS No. 63308-83-8

6-(Ethylsulfanyl)-3-(4-methylphenyl)-1,3,5-triazine-2,4(1H,3H)-dione

Katalognummer: B13137827
CAS-Nummer: 63308-83-8
Molekulargewicht: 263.32 g/mol
InChI-Schlüssel: RVYSGYSCAISTKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an ethylthio group, a p-tolyl group, and a triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of p-toluidine with ethyl isothiocyanate, followed by cyclization with cyanuric chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the triazine ring in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazine ring.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.

Wirkmechanismus

The mechanism of action of 6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The ethylthio and p-tolyl groups contribute to its binding affinity and specificity towards these targets. The triazine ring plays a crucial role in stabilizing the compound and facilitating its interactions with biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-(Methylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione
  • 6-(Ethylthio)-3-(phenyl)-1,3,5-triazine-2,4(1H,3H)-dione
  • 6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-trione

Uniqueness

6-(Ethylthio)-3-(p-tolyl)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties

Eigenschaften

CAS-Nummer

63308-83-8

Molekularformel

C12H13N3O2S

Molekulargewicht

263.32 g/mol

IUPAC-Name

6-ethylsulfanyl-3-(4-methylphenyl)-1H-1,3,5-triazine-2,4-dione

InChI

InChI=1S/C12H13N3O2S/c1-3-18-10-13-11(16)15(12(17)14-10)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14,16,17)

InChI-Schlüssel

RVYSGYSCAISTKT-UHFFFAOYSA-N

Kanonische SMILES

CCSC1=NC(=O)N(C(=O)N1)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.